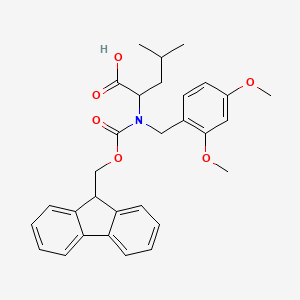![molecular formula C18H12FN3O3 B15156341 [3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of indole, oxadiazole, and fluorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the indole moiety via coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the fluorophenyl group, resulting in different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer activities. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating diseases such as cancer, bacterial infections, and viral infections. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It also finds applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors, while the oxadiazole ring can interact with enzymes and proteins. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s ability to inhibit or activate specific targets makes it effective in treating various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate
- [3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate
- [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate
Uniqueness
The uniqueness of [3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Propriétés
Formule moléculaire |
C18H12FN3O3 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C18H12FN3O3/c19-12-5-3-4-11(8-12)17-21-16(25-22-17)10-24-18(23)14-9-20-15-7-2-1-6-13(14)15/h1-9,20H,10H2 |
Clé InChI |
JYEOEKKPMBHUHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NC(=NO3)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diyldiacetamide](/img/structure/B15156258.png)
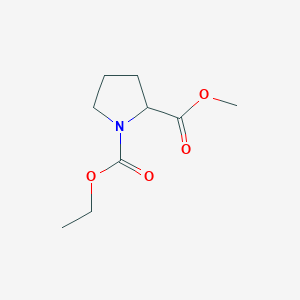
![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
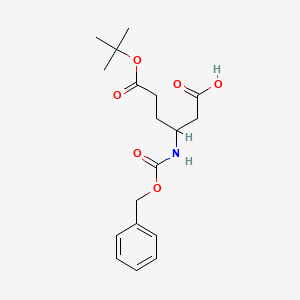
![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
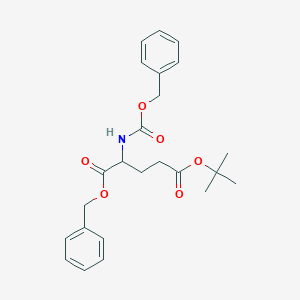
![4-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B15156293.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
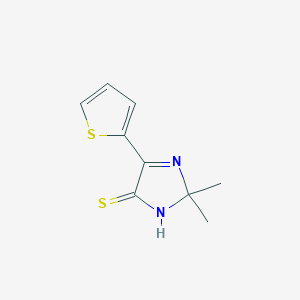
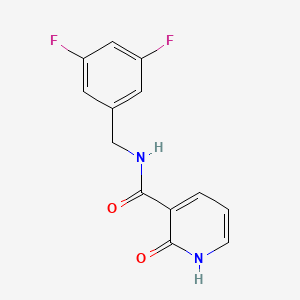
![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15156330.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
